Near-IR fluorescent probe-1

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

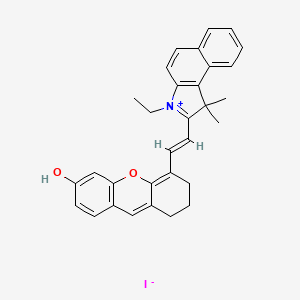

Near-IR fluorescent probe-1 is a versatile dye used extensively in biological and chemical research. This compound is particularly valued for its ability to penetrate tissues deeply, reduce photodamage to living organisms, and provide a high signal-to-noise ratio, making it an efficient tool for visualizing and understanding intracellular activities .

Preparation Methods

Synthetic Routes and Reaction Conditions: This design aims to reduce spatial site resistance and enhance response speed in living cells .

Industrial Production Methods: Industrial production methods for Near-IR fluorescent probes often involve large-scale organic synthesis techniques. These methods include the use of automated synthesizers and high-throughput screening to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions: Near-IR fluorescent probe-1 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the probe to enhance its specificity and sensitivity for different applications .

Common Reagents and Conditions: Common reagents used in the synthesis and modification of this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and substitution reagents like alkyl halides. These reactions typically occur under mild conditions to preserve the integrity of the fluorescent dye .

Major Products: The major products formed from these reactions are modified versions of the original probe, tailored for specific applications.

Scientific Research Applications

Near-IR fluorescent probe-1 has a wide range of applications in scientific research:

Chemistry: Used for tracking chemical reactions and studying molecular interactions.

Biology: Employed in cellular imaging to visualize intracellular processes and monitor the dynamics of biomolecules.

Medicine: Utilized in diagnostic imaging to detect and monitor diseases, including cancer.

Industry: Applied in the development of biosensors and other analytical tools for quality control and environmental monitoring

Mechanism of Action

Near-IR fluorescent probe-1 is unique in its ability to provide high-resolution imaging with minimal photodamage. Similar compounds include other near-infrared fluorescent dyes, such as indole heptamethine cyanine dyes and BODIPY-based probes. These compounds share some properties with this compound but may differ in their specific applications and performance characteristics .

Comparison with Similar Compounds

- Indole heptamethine cyanine dyes

- BODIPY-based probes

- BINOL-based near-IR fluorescent probes

Properties

Molecular Formula |

C31H30INO2 |

|---|---|

Molecular Weight |

575.5 g/mol |

IUPAC Name |

5-[(E)-2-(3-ethyl-1,1-dimethylbenzo[e]indol-3-ium-2-yl)ethenyl]-7,8-dihydro-6H-xanthen-3-ol;iodide |

InChI |

InChI=1S/C31H29NO2.HI/c1-4-32-26-16-13-20-8-5-6-11-25(20)29(26)31(2,3)28(32)17-14-21-9-7-10-23-18-22-12-15-24(33)19-27(22)34-30(21)23;/h5-6,8,11-19H,4,7,9-10H2,1-3H3;1H |

InChI Key |

SNAMEWBWEPEJHS-UHFFFAOYSA-N |

Isomeric SMILES |

CC[N+]1=C(C(C2=C1C=CC3=CC=CC=C32)(C)C)/C=C/C4=C5C(=CC6=C(O5)C=C(C=C6)O)CCC4.[I-] |

Canonical SMILES |

CC[N+]1=C(C(C2=C1C=CC3=CC=CC=C32)(C)C)C=CC4=C5C(=CC6=C(O5)C=C(C=C6)O)CCC4.[I-] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3S)-1-[4-(4-methylpiperazin-1-yl)pyridine-2-carbonyl]-N-[3-(3-oxo-1,2-dihydroisoindol-5-yl)phenyl]piperidine-3-carboxamide](/img/structure/B12378881.png)

![2-[2-(4-amino-1,2,5-oxadiazol-3-yl)benzimidazol-1-yl]-N-[4-(2-morpholin-4-ylethyl)phenyl]acetamide](/img/structure/B12378885.png)

![(2S,13S,15S,16R,17R,20S,21S)-21-methyl-18-oxa-1,11-diazahexacyclo[11.8.0.02,16.04,12.05,10.015,20]henicosa-4(12),5(10),6,8-tetraene-7,17-diol](/img/structure/B12378894.png)